N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-8-9-14-15(11(10)2)19-18(24-14)20-17(21)12-6-5-7-13(22-3)16(12)23-4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWACTZSUIRIGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: New benzamide derivatives with different functional groups.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific proteins and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares the structural attributes of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide with structurally related benzamide and benzothiazole derivatives:
*Calculated based on molecular formula (C₁₈H₁₈N₂O₃S).
Data Table: Comparative Analysis of Key Properties
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.34 g/mol. The compound features a benzothiazole moiety that contributes to its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Anti-Cancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Induces apoptosis and inhibits AKT/ERK pathways |
| B7 | A549 | 2 | Cell cycle arrest and reduced IL-6/TNF-α levels |
The compound B7 was particularly noted for its dual action in both anti-cancer and anti-inflammatory pathways, making it a promising candidate for further development in cancer therapy .
Anti-Inflammatory Activity
The compound's anti-inflammatory properties were assessed by measuring the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results showed that this compound significantly reduced the expression of these cytokines, suggesting its potential use in treating inflammatory diseases .
Table 2: Inflammatory Cytokine Levels Reduction
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 200 | 80 |
Mechanistic Insights
The mechanism underlying the biological activity of this compound appears to involve multiple pathways. Studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation, particularly the AKT and ERK pathways . This inhibition leads to reduced tumor cell viability and promotes apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives where this compound was included among the tested compounds. The study confirmed its efficacy against several cancer cell lines while also demonstrating favorable pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide?
- Methodology :
-
Step 1 : Begin with 2,3-dimethoxybenzoic acid or its derivatives. Activate the carboxylic acid group via conversion to an acid chloride or using coupling agents like EDCI/HOBt.
-
Step 2 : React with 4,5-dimethyl-1,3-benzothiazol-2-amine under anhydrous conditions (e.g., DMF or THF) with a base (e.g., triethylamine) to form the benzamide bond .
-
Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC or TLC.
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Analog Synthesis : Fluorinated analogs (e.g., [18F]fallypride) are synthesized via nucleophilic substitution with K[18F]/K222, followed by HPLC purification .
- Key Data :
| Parameter | Typical Value/Procedure | Reference |
|---|---|---|
| Reaction Time | 4–6 hours (reflux) | |
| Yield | 20–25% (fluorinated analogs) | |
| Purification | Column chromatography, HPLC |
Q. How is the structural elucidation of this compound performed?
- Methodology :
-
X-ray Crystallography : Use SHELX software for single-crystal refinement. Conditions: Orthorhombic system (e.g., P2₁2₁2₁), Mo-Kα radiation (λ = 0.71073 Å), and multi-scan absorption correction .
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Spectroscopy :
-
1H/13C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm) .
-
IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S/C=N stretches (650–750 cm⁻¹) .
- Key Data :
| Technique | Critical Observations | Reference |
|---|---|---|
| X-ray (SHELX) | R factor < 0.05, Z = 4 | |
| 1H NMR (400 MHz, CDCl₃) | δ 2.4 (s, 6H, CH₃), δ 3.9 (s, 6H, OCH₃) |
Q. What analytical techniques validate purity and stability?
- Methodology :
-
Elemental Analysis : Compare calculated vs. observed C, H, N, S content (deviation ≤ 0.4%) .
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Melting Point : Determine via capillary method (expected range: 135–140°C for analogs) .
-
HPLC-MS : Use C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
- Key Data :
| Parameter | Result | Reference |
|---|---|---|
| Melting Point | 135–140°C (analogs) | |
| HPLC Retention Time | 8.2 min (acetonitrile:H₂O = 70:30) |
Advanced Research Questions
Q. How does this compound interact with dopamine D2/D3 receptors?
- Methodology :
-
Radiolabeling : Synthesize [18F]-labeled analogs (e.g., [18F]fallypride) via nucleophilic fluorination. Validate using PET imaging in rodent models .
-
Binding Assays : Perform in vitro competitive binding with [3H]spiperone in striatal membranes. Calculate Ki values via Scatchard analysis .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Ki (D2) | 0.2–0.5 nM (fluorinated analogs) | |
| PET Signal (Striatum) | 6–8 SUV (standard uptake value) |
Q. What computational approaches predict the compound’s binding modes?
- Methodology :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare protein (e.g., D2 receptor PDB: 6CM4) and ligand (AM1-BCC charges). Validate with RMSD < 2.0 Å .
-
DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO) for reactivity insights .
- Key Data :
| Parameter | Result | Reference |
|---|---|---|
| Docking Score (ΔG) | −9.2 kcal/mol (D2 receptor) | |
| HOMO-LUMO Gap | 4.8 eV (electron-deficient benzothiazole) |
Q. How to resolve contradictions in reported synthetic yields?
- Methodology :
-
Factor Analysis : Compare reaction conditions (solvent, catalyst, temperature). For example, THF vs. DMF may alter yields by 10–15% due to solubility differences .
-
Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolysis of benzamide bond under acidic conditions) .
- Key Data :
| Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 80°C | 25% | |
| THF, reflux | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
